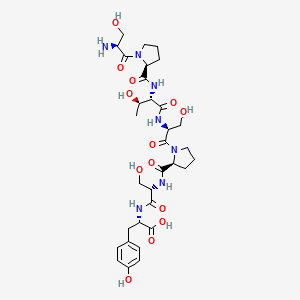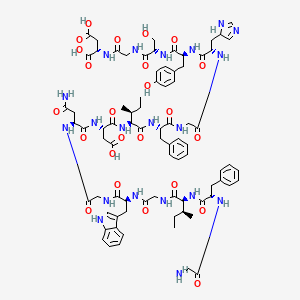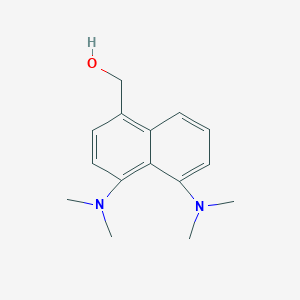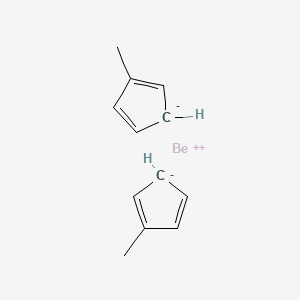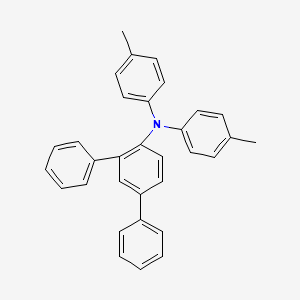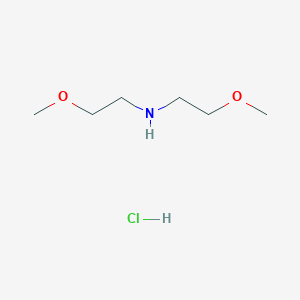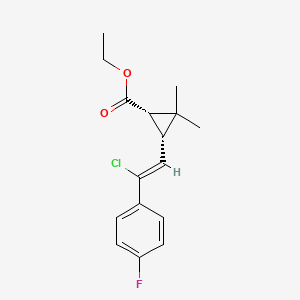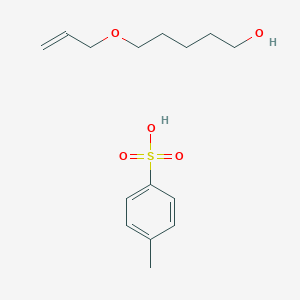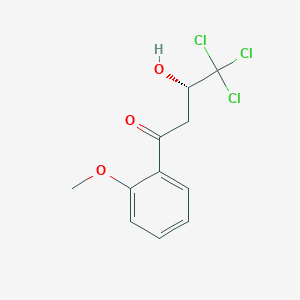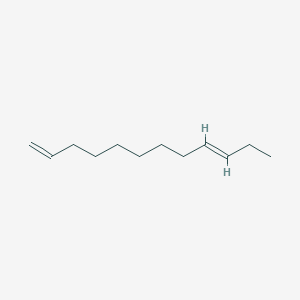![molecular formula C13H31O3PSi2 B14268052 Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate CAS No. 137811-76-8](/img/structure/B14268052.png)
Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a prop-2-en-1-yl chain substituted with trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate typically involves the Horner–Wadsworth–Emmons olefination reaction. This reaction uses diethyl phosphonate and an appropriate aldehyde or ketone in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions, often in solvents like tetrahydrofuran or dimethylformamide, at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl chain, converting it to a single bond.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst like tetrabutylammonium fluoride.
Major Products:
Oxidation: Phosphonic acids and their derivatives.
Reduction: Saturated phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its role in drug design, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive phosphonate and trimethylsilyl groups. These groups can interact with molecular targets such as enzymes, leading to inhibition or modification of their activity. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl groups, which can stabilize transition states and intermediates in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate: Similar structure but with an alkyne instead of an alkene.
Diethyl [3-(trimethylsilyl)prop-2-en-1-yl]phosphonate: Lacks the additional trimethylsilyl group on the prop-2-en-1-yl chain.
Uniqueness: Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate is unique due to the presence of two trimethylsilyl groups, which enhance its stability and reactivity. This makes it a valuable reagent in synthetic chemistry, offering distinct advantages over similar compounds in terms of selectivity and yield in various reactions .
Eigenschaften
CAS-Nummer |
137811-76-8 |
|---|---|
Molekularformel |
C13H31O3PSi2 |
Molekulargewicht |
322.53 g/mol |
IUPAC-Name |
(1-diethoxyphosphoryl-3-trimethylsilylprop-2-enyl)-trimethylsilane |
InChI |
InChI=1S/C13H31O3PSi2/c1-9-15-17(14,16-10-2)13(19(6,7)8)11-12-18(3,4)5/h11-13H,9-10H2,1-8H3 |
InChI-Schlüssel |
SYLGSEIEYUEVDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C=C[Si](C)(C)C)[Si](C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


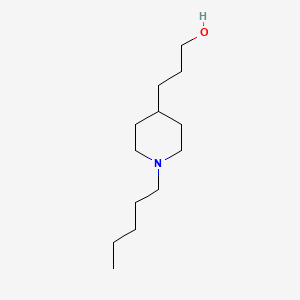
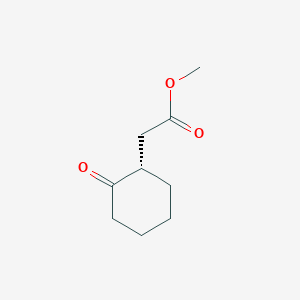
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
